Terikalant fumarate
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Overview
Description
Terikalant fumarate is a small molecule drug that acts as a potassium channel blocker. It was initially developed by Sanofi for the treatment of cardiovascular diseases, particularly cardiac arrhythmias . The compound is known for its ability to block inward rectifier and other potassium currents, which are crucial in regulating the electrical activity of the heart .
Preparation Methods
The synthesis of Terikalant fumarate involves several steps. The racemic compound RP 58866 is synthesized through the following route :
- The ethyl ester of (2,3-dihydro-4H-1-benzopyran-4-ylidene)acetic acid is prepared by carrying out the Wittig-Horner reaction on commercially available chromanone, followed by catalytic hydrogenation over 10% palladium on carbon to yield the ethyl ester of 3,4-dihydro-2H-1-benzopyran-4-acetic acid.
- Reduction of this ester with lithium aluminum hydride gives the corresponding alcohol, which is then converted into the corresponding bromide by reaction with N,N’-carbonyldiimidazole and an excess of allyl bromide.
- Subsequent condensation of the bromide with 4-(3,4-dimethoxyphenyl)piperidine by refluxing in 2-butanone, followed by the addition of fumaric acid, yields the salt (RS)-1-[2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine (E)-2-butenedioate (1:1).
Chemical Reactions Analysis
Terikalant fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include palladium on carbon for hydrogenation, lithium aluminum hydride for reduction, and N,N’-carbonyldiimidazole for bromination . The major products formed from these reactions are various derivatives of the original compound, which can have different pharmacological properties.
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying potassium channel blockers and their effects on ion channels.
Biology: It is used in electrophysiological studies to understand the role of potassium channels in cellular processes.
Industry: The compound is used in the development of new pharmaceuticals targeting potassium channels.
Mechanism of Action
Terikalant fumarate exerts its effects by blocking potassium channels, specifically the inward rectifier potassium currents (I_K1) and other potassium currents . This blockade leads to the prolongation of the action potential duration in cardiac cells, which helps in stabilizing the electrical activity of the heart and preventing arrhythmias. The molecular targets of this compound are the potassium channels, and the pathways involved include the modulation of ion flow across the cell membrane .
Comparison with Similar Compounds
Terikalant fumarate is unique in its specific action on potassium channels. Similar compounds include:
Sotalol: Another potassium channel blocker used to treat arrhythmias.
Dofetilide: A selective potassium channel blocker used for the treatment of atrial fibrillation.
Ibutilide: A potassium channel blocker used to convert atrial fibrillation and atrial flutter to normal sinus rhythm.
Compared to these compounds, this compound has a distinct chemical structure and specific electrophysiological effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C28H35NO7 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C24H31NO3.C4H4O4/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22;5-3(6)1-2-4(7)8/h3-8,17-19H,9-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-;/m0./s1 |
InChI Key |
RLQRKQGNTRJIAE-UTOQZODRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine RP 58866 RP 62719 RP-58866 RP-62719 RP62719 terikalant terikalant hydrochloride terikalant, RP 62719 |
Origin of Product |
United States |
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